1,3-Diacetoxypropane
Overview
Description
1,3-Diacetoxypropane: is an acetate ester obtained by the formal condensation of the two hydroxy groups of propane-1,3-diol with acetic acid . . This compound is a colorless liquid with a fruity odor and is used in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Diacetoxypropane can be synthesized through the acetylation of propane-1,3-diol with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine . The reaction typically occurs under reflux conditions, and the product is purified by distillation.
Industrial Production Methods: In industrial settings, this compound can be produced by the catalytic reaction of methallyl acetate, acetic acid, and oxygen using a supported palladium catalyst . The catalyst may include additional metals such as gold, platinum, or iridium to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: 1,3-Diacetoxypropane undergoes various chemical reactions, including:
Transesterification: It can react with alcohols in the presence of a catalyst to form different esters.
Common Reagents and Conditions:
Hydrolysis: Water, acid (e.g., hydrochloric acid), or base (e.g., sodium hydroxide).
Transesterification: Alcohols (e.g., methanol, ethanol), acid or base catalysts.
Major Products Formed:
Hydrolysis: Propane-1,3-diol and acetic acid.
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
1,3-Diacetoxypropane has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1,3-diacetoxypropane involves its hydrolysis to form propane-1,3-diol and acetic acid . The propane-1,3-diol can then participate in various biochemical pathways, acting as a metabolite . The molecular targets and pathways involved depend on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
Propane-1,3-diol: The parent compound of 1,3-diacetoxypropane, used in the synthesis of polymers and as a solvent.
1,2-Propyleneglycol diacetate: Another diacetate ester with similar properties and applications.
Uniqueness: this compound is unique due to its specific structure, which allows it to undergo hydrolysis to form propane-1,3-diol and acetic acid. This property makes it valuable in various chemical and industrial applications where controlled hydrolysis is required .
Properties
IUPAC Name |
3-acetyloxypropyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-6(8)10-4-3-5-11-7(2)9/h3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSVGICPKBRQDDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCOC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30211889 | |
Record name | 1,3-Propanediol, diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30211889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
628-66-0 | |
Record name | 1,3-Diacetoxypropane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=628-66-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Diacetoxypropane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628660 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Diacetoxypropane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227936 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-Propanediol, diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30211889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Diacetoxypropane | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZX3LM67XJZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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